Reactivity Hierarchy in Pd-Catalyzed Carbonylative Coupling: Iodo vs. Bromo vs. Chloro Pyridines
In palladium-catalyzed carbonylative Suzuki cross-couplings with aryl boronic acids, the reactivity of pyridine halides strictly follows the order iodo > bromo > chloro [1]. This established hierarchy directly quantifies the relative oxidative addition rates, indicating that 2,6-diiodopyridine undergoes this key catalytic step substantially faster than 2,6-dibromopyridine and 2,6-dichloropyridine.
| Evidence Dimension | Relative oxidative addition reactivity in Pd-catalyzed carbonylative coupling |
|---|---|
| Target Compound Data | Iodo > Bromo (quantitative ratio not reported in head-to-head format) |
| Comparator Or Baseline | Mono-iodopyridines (1a,b) vs. mono-bromopyridines (3a-c) vs. mono-chloropyridines |
| Quantified Difference | Reactivity hierarchy: Iodo >> Bromo > Chloro. Under optimized conditions, iodo-derivatives consistently achieved high yields (80–95%) [1]. |
| Conditions | Pd-phosphane catalyst systems, CO atmosphere, aryl boronic acid coupling partner |
Why This Matters
Higher reactivity enables lower reaction temperatures, reduced catalyst loading, and potentially superior yields in sequential functionalization where the first coupling must be selective.
- [1] Coumoyer J, et al. Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron. 2003;59(22):4021-4027. View Source
